molecular formula C15H22O3 B12303351 (2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylene-decalin-1,2-dicarbaldehyde

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylene-decalin-1,2-dicarbaldehyde

Cat. No.: B12303351
M. Wt: 250.33 g/mol
InChI Key: CJPOKXPNUYKFFE-RRBPUZQUSA-N
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Description

Muzigadial is a naturally occurring drimane sesquiterpenoid isolated from the bark of Warburgia species, particularly Warburgia ugandensis and Warburgia stuhlmannii. It has a molecular formula of C₁₅H₂₀O₃ and a molecular mass of 248.32 g/mol . Muzigadial is known for its potent antifeedant activity against various insect species, making it a compound of interest in the field of natural insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of muzigadial involves a stereoselective, 14-step process starting from the commercially available Wieland-Miescher ketone. The key steps include the regio- and stereoselective cis hydroxylation of enol ether with osmium tetraoxide in the presence of tert-butyl hydroperoxide . The overall yield of this synthetic route is approximately 11% .

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of muzigadial. Most of the compound is obtained through extraction from natural sources, particularly the bark of Warburgia species .

Chemical Reactions Analysis

Types of Reactions

Muzigadial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different stereoisomers and derivatives of muzigadial, which can be further utilized in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2S,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C15H22O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h8-10,12-13,18H,2,4-7H2,1,3H3/t10-,12+,13?,14-,15?/m0/s1

InChI Key

CJPOKXPNUYKFFE-RRBPUZQUSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C(C1=C)CC[C@@H](C2(C=O)O)C=O)C

Canonical SMILES

CC1CCC2(C(C1=C)CCC(C2(C=O)O)C=O)C

Origin of Product

United States

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